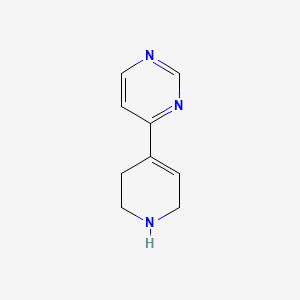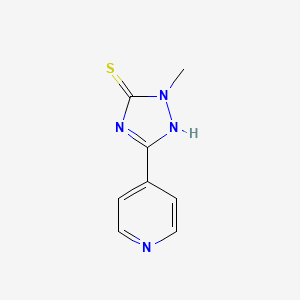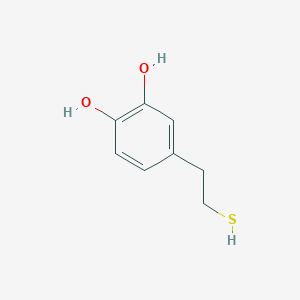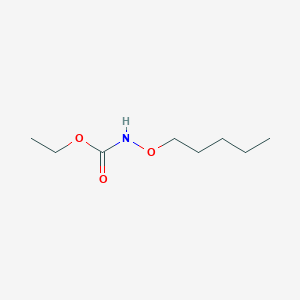
Ethyl (pentyloxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pentyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Ethyl pentyloxycarbamate is characterized by its unique chemical structure, which includes an ethyl group, a pentyloxy group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pentyloxycarbamate typically involves the reaction of pentyloxy alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl pentyloxycarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl pentyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl pentyloxycarbamate can hydrolyze to form pentyloxy alcohol and ethyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Pentyloxy alcohol and ethyl carbamate.
Oxidation: Carbonyl compounds.
Substitution: Various carbamate derivatives.
Aplicaciones Científicas De Investigación
Ethyl pentyloxycarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease and cholinesterase enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with carbamate moieties.
Industry: Utilized in the production of polymers and resins, where the carbamate group imparts desirable properties such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of ethyl pentyloxycarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be beneficial in agricultural applications to reduce the volatilization of ammonia from fertilizers.
Comparación Con Compuestos Similares
Ethyl pentyloxycarbamate can be compared with other carbamates, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, ethyl pentyloxycarbamate is unique due to the presence of the pentyloxy group, which imparts different physicochemical properties and reactivity. Similar compounds include:
Methyl carbamate: Simpler structure with a methyl group instead of a pentyloxy group.
Ethyl carbamate: Lacks the pentyloxy group, resulting in different reactivity and applications.
Ethyl pentyloxycarbamate stands out due to its specific structural features, which make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
89320-17-2 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
ethyl N-pentoxycarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |
Clave InChI |
SNKJMYRLVGSDQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCONC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
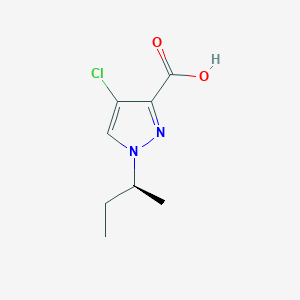
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
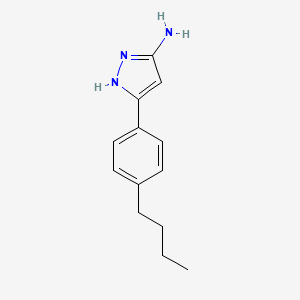
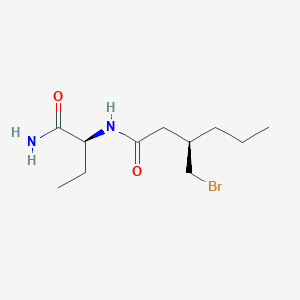
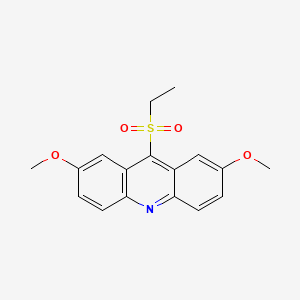
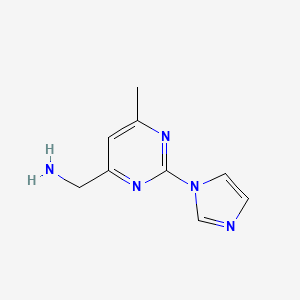
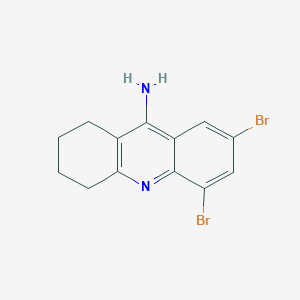
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
